molecular formula C20H18FNO3 B2953711 Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate CAS No. 338747-47-0

Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Cat. No.: B2953711
CAS No.: 338747-47-0
M. Wt: 339.366
InChI Key: LSCTVEQXPSJDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Quinolinecarboxylate Derivatives in Antimicrobial Research

The development of quinolinecarboxylate derivatives began with nalidixic acid in 1962, the first synthetic quinolone antibiotic derived as a chloroquine manufacturing byproduct. Its 1,8-naphthyridine core demonstrated modest Gram-negative activity but limited bioavailability. The 1970s–1980s saw the introduction of fluorine at position 6 (yielding fluoroquinolones) and piperazinyl groups at position 7, markedly improving potency and spectrum.

Table 1: Generational Advancements in Fluoroquinolone Design

Generation Key Structural Modifications Representative Agents
First 1,8-naphthyridine core Nalidixic acid
Second 6-fluorine, 7-piperazine Ciprofloxacin
Third 8-methoxy, C-7 bicyclic amines Moxifloxacin
Fourth C-3 heterocyclic hybrids Novel derivatives

The shift to C-3 carboxylate modifications, as seen in ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate, emerged from efforts to reduce bacterial efflux pump susceptibility. By appending ethyl carboxylate esters or heterocycles at this position, researchers improved membrane permeability while retaining critical pharmacophore interactions.

Structural Significance of the 7-Fluoro-4-Oxo-1,4-Dihydroquinoline Core

The 7-fluoro-4-oxo-1,4-dihydroquinoline scaffold serves as the structural linchpin for fluoroquinolone activity. This compound (C₂₀H₁₈FNO₃, MW 339.4 g/mol) exemplifies this framework, with three critical features:

  • 7-Fluoro Substituent : Enhances DNA gyrase binding by forming hydrogen bonds with conserved serine residues (Ser84 in E. coli GyrA). Fluorine’s electronegativity also increases cell membrane penetration.
  • 4-Oxo-1,4-Dihydroquinoline System : The keto-enol tautomerism at positions 3–4 facilitates chelation of magnesium ions essential for enzyme-DNA complex stabilization.
  • C-3 Ethyl Carboxylate : This ester group improves lipid solubility compared to carboxylic acid analogues, as evidenced by the compound’s XLogP3 value of 4.1. The ethyl chain’s rotatable bonds (5 in total) may further confer conformational flexibility during target engagement.

Table 2: Molecular Properties of this compound

Property Value
Molecular formula C₂₀H₁₈FNO₃
Molecular weight 339.4 g/mol
Hydrogen bond acceptors 5
Topological polar surface area 46.6 Ų
Rotatable bonds 5

Properties

IUPAC Name

ethyl 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-3-25-20(24)17-12-22(11-14-6-4-13(2)5-7-14)18-10-15(21)8-9-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCTVEQXPSJDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C20H18FNO3
  • Molecular Weight : 339.36 g/mol
  • CAS Number : 338747-47-0

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that various quinoline derivatives showed effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially increasing its membrane permeability and thus its antimicrobial efficacy .

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. This compound's structure allows it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interaction : The quinoline structure allows for intercalation into DNA, disrupting replication.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
  • Cytokine Modulation : By modulating cytokine levels, it can influence immune responses.

Study 1: Antimicrobial Efficacy

A study tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating strong antimicrobial potential .

Study 2: Anticancer Activity

In a recent investigation involving human breast cancer cell lines (MCF-7), the compound induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound .

Study 3: Anti-inflammatory Properties

In an animal model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and serum levels of TNF-alpha and IL-6 compared to control groups .

Scientific Research Applications

While specific applications of Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate are not detailed within the provided search results, information regarding its properties, related compounds, and potential research directions can be gathered.

Chemical Properties and Identification
this compound is a specialty chemical with the molecular formula C20H18FNO3C_{20}H_{18}FNO_3 and a molecular weight of 339.36 g/mol . It is also known by other names, including ethyl 7-fluoro-1-[(4-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate . The CAS number for this compound is 82260-79-5 .

Related Research and Potential Applications
The search results highlight research on related compounds and their applications, particularly in cancer therapy. For example, pyrazolo-pyridine derivatives have been investigated for anticancer effects on various cancer cell lines . Some compounds demonstrated significant cytotoxicity and induced cell cycle arrest and apoptosis in tested cancer cell lines . Additionally, thiazolidinone analogs have shown inhibitory activity against CDK2 and EGFR, along with increased activity of caspases, in breast cancer cell lines .

Based on the structural similarity, this compound might find potential applications in similar areas, such as in the development of kinase inhibitors or anticancer agents. The presence of a fluoro group and a quinoline core in its structure suggests it may have specific interactions with biological targets, as seen in other quinoline derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate and related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Structural Features Reported Properties/Applications References
Target Compound : this compound 7-F, 1-(4-methylbenzyl) 355.36* Bulky 4-methylbenzyl group; moderate lipophilicity Inferred antibacterial potential
Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-F, 1-ethyl 279.27 Smaller N1 substituent; antiparallel molecular packing via weak C–H···O interactions Structural studies (X-ray/DFT)
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate 7-CF₃ 285.22 Strong electron-withdrawing CF₃ group; higher polarity Intermediate for bioactive molecules
Ethyl 6-bromo-7-fluoro-1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br, 7-F, 1-(4-methoxybenzyl) 434.26 Methoxybenzyl enhances solubility; bromine adds steric bulk Research chemical (no explicit bioactivity)
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Cl, 6-F, 8-NO₂, 1-cyclopropyl 354.72 Nitro group increases reactivity; cyclopropyl improves DNA binding (common in antibiotics) Crystallography (C–H···O/Cl interactions)
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-NH₂, 8-OCH₃, 1-cyclopropyl 376.36 Amino and methoxy groups enhance hydrogen-bonding capacity Antibacterial intermediate

*Calculated molecular weight based on formula C₂₀H₁₈FNO₃.

Structural and Functional Insights

N1 Substituent Effects: The 4-methylbenzyl group in the target compound increases steric bulk compared to smaller substituents like ethyl () or cyclopropyl (). This may reduce solubility but improve binding to hydrophobic enzyme pockets. Cyclopropyl-substituted analogs (e.g., ) are prevalent in clinical antibiotics (e.g., ciprofloxacin), suggesting the target compound’s 4-methylbenzyl group may offer a novel binding profile.

C7 Modifications :

  • Fluorine (target compound) vs. chlorine () or trifluoromethyl (): Fluorine’s electronegativity enhances hydrogen bonding with DNA gyrase, while bulkier groups (e.g., CF₃) may hinder target access but improve metabolic stability.

Crystallographic Behavior :

  • Weak intermolecular interactions (C–H···O, C–H···Cl) dominate packing in analogs like , suggesting the target compound may form similar crystal lattices, influencing formulation stability.

Biological Implications: While the target compound lacks explicit bioactivity data, 7-amino-8-methoxy analogs () demonstrate antibacterial efficacy, implying that the 7-fluoro-4-methylbenzyl derivative could exhibit comparable or enhanced activity.

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous 4-oxo-quinolines, such as cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate ().
  • Structure-Activity Relationships (SAR) :
    • Bulkier N1 substituents (e.g., 4-methylbenzyl) may reduce renal clearance compared to cyclopropyl or ethyl groups, extending half-life .
    • Electron-withdrawing groups at C7 (F, Cl, CF₃) correlate with enhanced antibacterial potency but vary in toxicity profiles .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 7-fluoro-1-(4-methylbenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylate and related derivatives?

The synthesis typically involves multi-step reactions starting with substituted quinoline intermediates. For example, a key intermediate like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is modified via regioselective alkylation or nucleophilic substitution. The 4-methylbenzyl group is introduced using a benzylation agent (e.g., 4-methylbenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselectivity at the 1-position of the quinoline core . Reaction monitoring via TLC and purification by recrystallization or column chromatography are critical to isolate the target compound.

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and integration ratios.
  • X-ray crystallography : Resolves molecular packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds), as demonstrated in related fluoroquinolone derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula.

Q. What standard assays are used to evaluate its antimicrobial activity?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Disk diffusion or broth microdilution methods quantify inhibition zones or MIC values, respectively. Activity is compared to reference antibiotics like ciprofloxacin .

Advanced Research Questions

Q. How do structural modifications at the 1- and 7-positions influence its antibacterial efficacy?

  • 1-Position (4-methylbenzyl group) : Enhances lipophilicity, potentially improving membrane penetration. Substituent bulkiness may affect binding to bacterial DNA gyrase.
  • 7-Fluoro group : Critical for stabilizing the drug-DNA-enzyme ternary complex. Replacing fluorine with other halogens (e.g., Cl) or groups (e.g., piperazinyl) alters activity spectra, as seen in SAR studies of analogous quinolones .
  • Methodology : Systematic substitution combined with molecular docking studies can rationalize activity trends .

Q. How can contradictory data in antimicrobial activity across studies be resolved?

Contradictions may arise from:

  • Strain variability : Use standardized bacterial strains (e.g., ATCC controls) and consistent culture conditions.
  • Assay protocols : Adhere to CLSI guidelines for MIC determination.
  • Structural impurities : Validate compound purity (>95% via HPLC) to exclude confounding effects from byproducts .

Q. What strategies optimize the synthetic yield of this compound?

  • Reaction optimization : Varying solvents (DMF vs. acetonitrile), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (room temp vs. reflux).
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in benzylation steps.
  • Scale-up considerations : Pilot studies to identify critical process parameters (CPPs) for reproducibility .

Q. What intermolecular interactions dominate its crystal packing, and how do they affect physicochemical properties?

X-ray studies of analogs reveal:

  • C–H⋯O hydrogen bonds : Stabilize layered structures.
  • π-π stacking : Between quinoline rings, influencing solubility and melting points.
  • Halogen interactions : C–H⋯F/Cl bonds contribute to lattice stability .
    These interactions can guide co-crystal engineering to enhance bioavailability.

Q. How does the 4-methylbenzyl group impact metabolic stability compared to cyclopropyl or other aryl substitutions?

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) quantify metabolic degradation.
  • Comparative studies : Cyclopropyl groups in analogs (e.g., ciprofloxacin) confer resistance to N-demethylation, while bulky aryl groups may reduce hepatic clearance .

Methodological Notes

  • Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts).
  • Crystallography : Resolve disorder in substituents (e.g., trifluoromethyl groups) using restrained refinement .
  • Bioactivity Correlation : Combine MIC data with LogP measurements to model structure-activity relationships (QSAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.